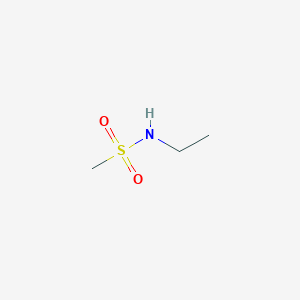

N-ethylmethanesulfonamide

Descripción general

Descripción

“N-ethylmethanesulfonamide” is a chemical compound with the CAS Number: 2374-62-1 . It has a molecular weight of 123.18 and its IUPAC name is this compound . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3H9NO2S/c1-3-4-7(2,5)6/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 123.18 .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- N-Ethylmethanesulfonamide derivatives have been studied for their crystal structures. An example is N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide, which demonstrates specific conformational features and intermolecular interactions in its crystal form. This study contributes to the understanding of molecular conformations and interactions in crystal engineering (Khan et al., 2010).

Plant Breeding and Mutagenesis

- Ethylmethane sulphonate (EMS), a chemical mutagen, has been widely used in mutation breeding, particularly in crops like maize. It's effective for creating genetic variations and improving germplasm, which is critical for agricultural development (Xiu, 2012).

- In similar applications, EMS has been used to investigate the effects on the growth, yield, and quality of crops like Elephant grass. Such research contributes to the understanding of how EMS can influence plant characteristics and agricultural productivity (Munasik et al., 2012).

Agricultural Chemical Mutagenesis

- EMS mutagenesis has been applied to study and improve agronomic traits in crops such as rice. The optimization of conditions for EMS mutagenesis is essential for generating useful mutant populations for agricultural research and crop improvement (Lee et al., 2017).

Chemical Synthesis and Reactions

- This compound and its derivatives are utilized in various chemical syntheses. For instance, they're involved in the direct N-monomethylation of aromatic primary amines, which is significant for both synthetic and environmental chemistry (Li et al., 2012).

Antiviral and Antioxidant Research

- Compounds derived from aminomethanesulfonic acid, including its this compound derivatives, have been studied for their potential antiviral and antioxidant activities. This research is pivotal in developing new pharmaceuticals and understanding the bioactivity of these compounds (Khoma et al., 2019).

Environmental Studies and Biodegradation

- This compound compounds have been examined for their interactions with environmental components like soil and plants. Studies on biotransformation, uptake, and the dynamics of these compounds in different ecosystems provide valuable insights into environmental pollution and remediation strategies (Yin et al., 2018).

Molecular Interaction Studies

- Research into the molecular interactions of this compound derivatives with biological molecules, such as enzymes, offers insights into their potential therapeutic applications and biochemical mechanisms (Andersson et al., 2013).

Genetic and Epigenetic Studies

- Studies on the effects of EMS on genetic and epigenetic changes in organisms like rice contribute to the understanding of mutagenesis and its implications for genetics and breeding programs (Wang et al., 2011).

Safety and Hazards

“N-ethylmethanesulfonamide” is classified under the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H227, H302, H315, H319, and H335 , which correspond to hazards such as being harmful if swallowed and causing skin and eye irritation.

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-Ethylmethanesulfonamide is a sulfonamide derivative. Sulfonamides are known to have antibacterial activity and are major chemotherapeutic agents . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . Folic acid is a crucial component in the synthesis of nucleic acids and amino acids in bacteria. By inhibiting the production of folic acid, this compound disrupts these critical biochemical pathways, leading to the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues . They are primarily excreted unchanged in the urine

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth and reproduction, this compound effectively inhibits the growth of bacteria .

Propiedades

IUPAC Name |

N-ethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-3-4-7(2,5)6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVFQOBASICMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408665 | |

| Record name | N-ethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2374-62-1 | |

| Record name | N-Ethylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

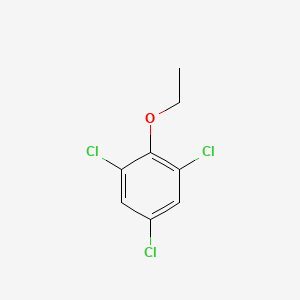

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)

![3H-Benz[e]indene](/img/structure/B3050040.png)

![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)